molecular formula C3H6ClNO2 B101734 1-Chloro-3-nitropropane CAS No. 16694-52-3

1-Chloro-3-nitropropane

Cat. No.: B101734
CAS No.: 16694-52-3
M. Wt: 123.54 g/mol
InChI Key: ZMEJRPKJAMJHCX-UHFFFAOYSA-N
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Description

1-Chloro-3-nitropropane is an organic compound with the molecular formula C3H6ClNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitropropane can be synthesized through the nitration of 1-chloropropane. The reaction typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The process is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve the vapor-phase nitration of propane. This method allows for the efficient production of nitroalkanes, including this compound, by reacting propane with nitric acid at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-nitropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation to form nitroalkenes or other oxidized products.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of 3-nitropropanol or 3-nitropropylamine.

    Reduction: Formation of 3-amino-1-chloropropane.

    Oxidation: Formation of 3-nitropropene or other oxidized derivatives.

Scientific Research Applications

1-Chloro-3-nitropropane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group, which can undergo biotransformation.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-chloro-3-nitropropane involves its interaction with biological molecules through its nitro and chloro groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

    1-Nitropropane: Similar in structure but lacks the chloro group, making it less reactive in substitution reactions.

    3-Chloropropane: Lacks the nitro group, making it less reactive in reduction and oxidation reactions.

    2-Nitropropane: An isomer with the nitro group on the second carbon, leading to different reactivity and applications.

Uniqueness: 1-Chloro-3-nitropropane is unique due to the presence of both nitro and chloro groups, which confer distinct reactivity patterns and potential applications. Its dual functional groups make it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1-chloro-3-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEJRPKJAMJHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937259
Record name 1-Chloro-3-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52625-08-8, 16694-52-3
Record name Propane, 1-chloronitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052625088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-nitropropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-3-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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